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Compound of Interest

Compound Name: LTURM 36

Cat. No.: B608667 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a head-to-head comparison of LTURM 36 with other benzoxazine-

containing molecules. It is critical to note at the outset that initial assumptions about the nature

of LTURM 36 can be misleading. Unlike the well-known benzoxazine monomers that

polymerize into high-performance thermosetting resins, LTURM 36 is a bioactive small

molecule with specific pharmacological activity. Therefore, this comparison will focus on the

biological and medicinal chemistry aspects of these compounds, rather than their material

properties.

Understanding LTURM 36: A PI3K Inhibitor
LTURM 36 is chemically identified as 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-

4-one. It is not a polymer precursor but a potent inhibitor of Phosphoinositide 3-kinase (PI3K),

with particular activity against the PI3Kδ and PI3Kβ isoforms. Its primary application lies in the

field of anticancer research. This distinction is crucial, as a comparison with benzoxazine resins

on metrics such as thermal stability or mechanical strength would be irrelevant.

The benzoxazine scaffold, however, is a "privileged structure" in medicinal chemistry,

appearing in a variety of biologically active compounds.[1][2] Therefore, a more meaningful

comparison for LTURM 36 involves examining it alongside other benzoxazine derivatives that

exhibit pharmacological effects.
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Comparative Analysis of Bioactive Benzoxazine
Derivatives
The benzoxazine core is found in molecules with a wide range of biological activities, from

antimicrobial to anticancer agents.[1][3][4] The following table summarizes a selection of these,

placing LTURM 36 in the context of other pharmacologically relevant benzoxazines.

Compound/Derivativ

e Class

Primary Biological

Activity

Therapeutic

Target/Mechanism of

Action

Reported

Applications

LTURM 36 Anticancer
PI3Kδ and PI3Kβ

inhibitor

Preclinical anticancer

research

BONC-013 Anticancer
Topoisomerase I

poison

Preclinical anticancer

research

Etifoxine
Anxiolytic,

Anticonvulsant

GABA-A receptor

modulator

Treatment of anxiety

disorders

Apararenone Antihypertensive
Mineralocorticoid

receptor antagonist

Treatment of

hypertension

Elbasvir Antiviral HCV NS5A inhibitor
Treatment of Hepatitis

C

Tyrosine-derived

Benzoxazines
Anticancer Not fully elucidated

Preclinical breast

cancer models[2]

Various 1,3-

Benzoxazine

derivatives

Antimicrobial,

Antifungal

Various, often

membrane disruption

Research into new

antimicrobial agents[4]

Head-to-Head Functional Comparison: LTURM 36
vs. GDC-0941 (Pictilisib)
To provide a more direct performance comparison, we will examine LTURM 36 against another

well-characterized PI3K inhibitor, GDC-0941 (Pictilisib). While GDC-0941 is not a benzoxazine,
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this comparison is highly relevant for researchers in oncology and drug development as it

contrasts two molecules with the same therapeutic target class.

Parameter LTURM 36 GDC-0941 (Pictilisib)

Chemical Name

2-(4-Morpholinyl)-8-(1-

naphthalenyl)-4H-1,3-

benzoxazin-4-one

2-(1H-Indazol-4-yl)-6-[[4-

(methylsulfonyl)piperazin-1-

yl]methyl]-4-

morpholinothieno[3,2-

d]pyrimidine

Molecular Formula C22H18N2O3 C23H27N7O3S2

Molecular Weight 358.39 g/mol 513.64 g/mol

Primary Target PI3Kδ, PI3Kβ Pan-Class I PI3K (α, β, δ, γ)

IC50 Values
PI3Kδ: 0.64 µM, PI3Kβ: 5.0

µM

PI3Kα/δ: 3 nM, PI3Kβ: 33 nM,

PI3Kγ: 75 nM[5]

Mechanism of Action
ATP-competitive inhibition of

PI3K

ATP-competitive inhibition of

PI3K[6]

Reported Biological Effects
Anticancer activity in renal

cancer cell lines

Induces autophagy and

apoptosis; inhibits proliferation

in various cancer cell lines[7]

Development Stage Preclinical Phase II Clinical Trials[7]

Experimental Protocols
PI3K Enzyme Activity Assay (for IC50 determination)
This protocol outlines a general method for determining the in vitro inhibitory activity of a

compound against PI3K isoforms.

Reagents and Materials:

Recombinant human PI3K isoforms (α, β, δ, γ).

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2).
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Substrate: Phosphatidylinositol (PI).

ATP (radiolabeled [γ-33P]-ATP or for use with luminescence-based kits).

Test compounds (LTURM 36, GDC-0941) dissolved in DMSO.

Detection reagent (e.g., Kinase-Glo for luminescence or SPA beads for radioactivity).[8]

Microplate reader (luminescence or scintillation counter).

Procedure:

1. Prepare serial dilutions of the test compounds in DMSO.

2. In a microplate, add the kinase buffer, PI substrate, and the diluted test compound.

3. Initiate the reaction by adding the specific PI3K enzyme isoform and ATP.

4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

5. Stop the reaction and measure the remaining ATP (luminescence) or the phosphorylated

product (radioactivity).

6. Plot the enzyme activity against the compound concentration and fit the data to a dose-

response curve to calculate the IC50 value.

Cell Proliferation Assay
This protocol measures the effect of a compound on the growth of cancer cell lines.

Reagents and Materials:

Cancer cell lines (e.g., renal cancer cells, breast cancer cell lines like MDA-MB-361).

Cell culture medium and supplements.

Test compounds dissolved in DMSO.

Reagent for measuring cell viability (e.g., MTT, resazurin, or CellTiter-Glo).
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Microplate reader (spectrophotometer or luminometer).

Procedure:

1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

3. Incubate the cells for a specified period (e.g., 72 hours).

4. Add the viability reagent to each well and incubate as per the manufacturer's instructions.

5. Measure the absorbance or luminescence to determine the number of viable cells.

6. Calculate the percentage of cell growth inhibition relative to the vehicle control and

determine the GI50 (concentration for 50% growth inhibition).

Visualizations
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Caption: PI3K Signaling Pathway and Inhibition by LTURM 36.
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Caption: General Workflow for Bioactive Compound Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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